molecular formula C12H14F2N2O2 B4755996 N-(2,6-difluorophenyl)-N',N'-diethyloxamide

N-(2,6-difluorophenyl)-N',N'-diethyloxamide

Cat. No.: B4755996
M. Wt: 256.25 g/mol
InChI Key: ODZASSNMNUIAPC-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-N’,N’-diethyloxamide is an organic compound characterized by the presence of a difluorophenyl group and an oxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 2,6-difluoroaniline with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the oxamide linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,6-difluorophenyl)-N’,N’-diethyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamides or other derivatives.

    Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxamides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

N-(2,6-difluorophenyl)-N’,N’-diethyloxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials, such as polymers or nanomaterials.

    Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity to these targets, while the oxamide moiety may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide: Known for its herbicidal properties.

    2,6-Difluorophenyl isothiocyanate: Used as an intermediate in organic synthesis.

    2,6-Difluoroacetophenone: Utilized in the synthesis of various pharmaceuticals.

Uniqueness

N-(2,6-difluorophenyl)-N’,N’-diethyloxamide is unique due to its specific combination of a difluorophenyl group and an oxamide moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-N',N'-diethyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2N2O2/c1-3-16(4-2)12(18)11(17)15-10-8(13)6-5-7-9(10)14/h5-7H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZASSNMNUIAPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=O)NC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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